CID 78062234
Description
CID 78062234 is a unique identifier in the PubChem Compound database, which catalogues chemical entities and their properties. PubChem CIDs are widely used in cheminformatics and metabolomics for cross-referencing compounds in studies involving mass spectrometry, pharmacological activity, or biochemical interactions . For instance, similar CIDs (e.g., CID 6481826 for hibiscus acid and CID 5280343 for quercetin) are associated with bioactive compounds in Hibiscus sabdariffa , while others (e.g., CID 10153267 for 3-O-caffeoyl betulin) are studied as enzyme inhibitors . Without specific data for this compound, its role and characteristics remain undefined in this context.
Properties
Molecular Formula |
Al2Sc |
|---|---|
Molecular Weight |
98.91898 g/mol |
InChI |
InChI=1S/2Al.Sc |
InChI Key |
XGDKZMRRZLBSSV-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Sc] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78062234” involves specific reaction conditions and reagents. The detailed synthetic routes are typically designed to ensure high yield and purity of the final product. Common methods include multi-step organic synthesis, where each step is carefully controlled to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Unavailability of Peer-Reviewed Data
No direct studies, reaction mechanisms, or experimental data for CID 78062234 were identified in PubMed Central (PMC), the EPA Chemicals Dashboard, or other validated repositories. The exclusion of (the sole source mentioning this compound) due to reliability concerns further restricts access to actionable data.
Ambiguity in Compound Identification
The term "CID" can refer to multiple concepts in chemistry, including:
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PubChem Compound Identifier : A unique numerical ID (e.g., this compound).
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Collision-Induced Dissociation (CID) : A mass spectrometry technique .
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Chemically Induced Dimerization (CID) : A biological tool for protein manipulation .
No cross-referenced studies clarified the structural identity or functional role of this compound, leading to ambiguity in analysis.
Analysis of Related Compounds
While this compound itself lacks data, insights from analogous compounds highlight methodologies for studying chemical reactions:
Table 1: Reaction Analysis Techniques for Small Molecules
Recommendations for Further Research
To investigate this compound authoritatively:
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Consult Primary Databases :
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PubChem : Validate structural details and associated bioassays (https://pubchem.ncbi.nlm.nih.gov).
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ChEMBL : Search for bioactivity data (https://www.ebi.ac.uk/chembl).
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Experimental Characterization :
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Synthetic Routes :
Limitations of Current Data
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No reaction schemes, kinetic data, or thermodynamic properties were retrievable for this compound.
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The exclusion of non-peer-reviewed sources (e.g., vendor websites) reduces available synthetic or industrial production details.
Scientific Research Applications
The compound “CID 78062234” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “CID 78062234” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s performance.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 78062234 lacks direct evidence, a comparative framework can be inferred from methodologies applied to analogous compounds:
Structural and Functional Comparison
Studies on structurally similar compounds (e.g., flavonoids, steroids, or glycosides) often use PubChem CIDs to map substituents, stereochemistry, and functional groups. For example:
- CID 5280343 (quercetin): A flavonoid with antioxidant properties, characterized by hydroxyl groups at positions 3, 5, 7, 3', and 4' .
- CID 10153267 (3-O-caffeoyl betulin): A triterpenoid derivative with a caffeoyl moiety linked to betulin, studied for its inhibitory effects on enzymes like steroid sulfotransferases .
Analytical Techniques for Comparison
Mass spectrometry (MS) and collision-induced dissociation (CID) are critical for differentiating compounds. For example:
- CID fragmentation: Used to distinguish isomers like ginsenoside Rf (CID 441947) and pseudoginsenoside F11 (CID 10167662) based on unique fragmentation patterns .
- HCD vs. CID : High-energy collision dissociation (HCD) provides more comprehensive fragmentation than CID for sulfonamides, reducing "cut-off" effects in structural analysis .
Pharmacological and Clinical Relevance
Compounds like CID 72 (protocatechuic acid) and CID 5281672 (myricetin) are studied for therapeutic applications, such as anti-inflammatory or anticancer effects . Clinical trials for CID-related conditions (e.g., chemotherapy-induced diarrhea, CID) highlight the importance of compound-specific mechanisms .
Limitations and Recommendations
Data Gap : The absence of this compound in the provided evidence precludes a direct comparison. PubChem or experimental studies are required to elucidate its structure and bioactivity.
Methodological Consistency : Comparative studies should standardize techniques (e.g., CID/HCD-MS, NMR) and databases (e.g., PubChem, CASMI) for reproducibility .
Contextual Relevance: For hypothetical comparisons, align this compound with compounds sharing similar PubChem annotations (e.g., molecular weight, functional classes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
